REACTION_CXSMILES
|
[C:1]([O:8][CH3:9])(=[O:7])[CH2:2][C:3]([O:5][CH3:6])=[O:4].[C:10]([C:12]1[CH:19]=[CH:18][C:15]([CH:16]=O)=[CH:14][CH:13]=1)#[N:11].N1CCCCC1>CO>[C:10]([C:12]1[CH:19]=[CH:18][C:15]([CH:16]=[C:2]([C:1]([O:8][CH3:9])=[O:7])[C:3]([O:5][CH3:6])=[O:4])=[CH:14][CH:13]=1)#[N:11]
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Name
|
|
Quantity
|
5.04 g
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Type
|
reactant
|
Smiles
|
C(CC(=O)OC)(=O)OC
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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C(#N)C1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
0.097 g
|
Type
|
reactant
|
Smiles
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N1CCCCC1
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Name
|
|
Quantity
|
150 mL
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Type
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solvent
|
Smiles
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CO
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture is stirred for two days (48 hours) at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The solvent is removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a viscous oil which
|
Type
|
CUSTOM
|
Details
|
is recrystallised from methanol
|
Reaction Time |
48 h |
Name
|
|
Type
|
|
Smiles
|
C(#N)C1=CC=C(C=C(C(=O)OC)C(=O)OC)C=C1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |